N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Description

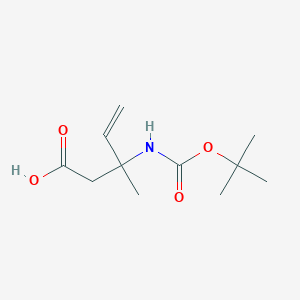

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS: 1335042-22-2) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure features a pent-4-enoic acid backbone substituted with a tertiary amino group (3-amino-3-methyl) and a Boc (tert-butoxycarbonyl) protecting group. The compound is typically stored at 2–8°C for long-term stability .

Key structural attributes include:

- Terminal double bond (pent-4-enoic): Enables post-synthetic modifications, such as hydrogenation or olefin cross-metathesis.

- Boc protection: Acid-labile, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

This compound serves as a versatile building block in peptide synthesis, particularly for introducing hydrophobic or conformationally constrained residues.

Properties

IUPAC Name |

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-11(5,7-8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKQCSALXKTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162232 | |

| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335042-22-2 | |

| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide (NaOH) for protection. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various functionalized derivatives .

Scientific Research Applications

Organic Synthesis

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid serves as an important intermediate in the synthesis of complex organic molecules and peptides. Its Boc group facilitates the protection of the amino functionality during various chemical reactions, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of peptide-based drugs. The incorporation of this compound into peptide sequences can improve the stability and bioavailability of therapeutic agents. Research indicates that modifications using such amino acids can enhance resistance to enzymatic degradation, which is crucial for developing effective pharmaceuticals .

Biochemistry

The compound plays a role in synthesizing biologically active molecules and enzyme inhibitors. Its unique structure allows for the design of compounds that can selectively inhibit specific enzymes, making it valuable in drug discovery and development .

Synthesis Routes

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are optimized to prevent hydrolysis and ensure high yield .

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | Anhydrous conditions with base |

| Deprotection | Acidic conditions | Controlled pH for Boc removal |

Industrial Production

Industrial methods for producing this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. This approach minimizes waste and maximizes productivity, making it suitable for large-scale applications .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that incorporating this compound into peptide chains significantly improved their resistance to proteolytic degradation compared to traditional amino acids. This modification led to peptides with enhanced therapeutic potential due to their prolonged half-life in biological systems .

Case Study 2: Enantiopure Synthesis

Research focused on synthesizing enantiopure N-Boc-(+/-)-β3-amino acid methyl esters highlighted its application in creating biologically active compounds from α-amino acids. The study emphasized safer methodologies that avoid hazardous reagents while achieving high enantiomeric purity, showcasing its relevance in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid with structurally or functionally related Boc-protected amino acids:

Key Comparative Insights :

In contrast, Boc-azoPhe-OH contains a rigid azo-aromatic structure, enabling photoresponsive behavior but limiting conformational diversity .

Functional Group Reactivity: The terminal double bond in this compound allows for olefin-specific reactions (e.g., cross-metathesis), unlike N-Boc-3-aminohexanal, which has an aldehyde group suitable for nucleophilic additions . Fmoc-Dab(Boc)-OH features dual orthogonal protection, enabling sequential deprotection in SPPS, a capability absent in the monoprotected target compound .

Synthetic Utility: The target compound’s aliphatic nature makes it ideal for incorporating hydrophobic residues, whereas Boc-β-benzyl-β-amino acid provides aromatic interactions critical for drug-target binding . N-Boc-β-alanine derivatives are preferred in organogelators due to their flexibility and hydrogen-bonding capacity, unlike the more rigid target compound .

Biological Activity

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme-substrate interactions and its potential applications in pharmaceuticals. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective modification of amine functionalities during peptide synthesis. The molecular formula is with a molecular weight of 243.30 g/mol. The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds necessary for biological activity.

The synthesis typically involves several steps that can be adapted for both laboratory and industrial scales. The process emphasizes efficiency and yield optimization, making it suitable for producing various biologically active compounds .

Biological Activity

This compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. Its structure allows effective interaction with biological targets, influencing metabolic pathways and cellular functions.

Enzyme Inhibition Studies

Research has shown that this compound can act as a precursor in designing enzyme inhibitors. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on proteases, demonstrating varying degrees of potency depending on structural modifications. In one study, derivatives exhibited IC50 values ranging from 8.2 to 10.6 μM against specific proteases, indicating their potential as therapeutic agents .

Case Studies

- Synthesis of β-Amino Acids : A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents and has practical implications in synthesizing biologically active compounds .

- Therapeutic Applications : The compound has been explored in the context of developing anti-cancer agents and other therapeutics by leveraging its ability to modulate enzymatic activity and receptor signaling pathways .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H21NO4 | Protecting group facilitates peptide synthesis |

| (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | C12H21NO4 | Different stereochemistry; less steric hindrance |

| 3-Amino-3,4-dimethylpentanoic acid | C7H13NO2 | Lacks Boc protection; simpler structure |

Q & A

Q. What are the optimal synthetic conditions for N-Boc-(±)-3-amino-3-methylpent-4-enoic acid?

- Methodological Answer : The Boc-protection of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) ensures completion. For hydrolysis of esters (e.g., methyl esters), aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 25–50°C for 4 hours is effective, followed by acidification with acetic acid to isolate the carboxylic acid .

Q. How should researchers characterize the chiral purity of this compound?

- Methodological Answer : Chiral purity can be assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase. Alternatively, polarimetry can measure optical rotation ([α]D), though this requires comparison with literature values. For non-enantiopure mixtures, NMR chiral derivatization (e.g., using Mosher’s acid) may resolve enantiomers .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as hydrolysis of the Boc group may occur. Stability assessments via HPLC purity checks every 3–6 months are advised to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during Boc protection?

- Methodological Answer : Yield variations often arise from base selection or steric hindrance. For example, bulkier bases (e.g., DMAP) may improve Boc-group installation in sterically crowded environments. Kinetic studies (e.g., in situ IR monitoring) can identify incomplete reactions. If yields remain low, consider alternative solvents (e.g., dichloromethane instead of THF) or microwave-assisted synthesis to accelerate reaction rates .

Q. What strategies stabilize N-Boc-(±)-3-amino-3-methylpent-4-enoic acid against degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-drying the compound reduces hydrolytic degradation.

- Inert Atmosphere : Store under argon with molecular sieves to absorb moisture.

- Additives : Stabilize with radical scavengers (e.g., BHT) if oxidative degradation is observed.

- Periodic Analysis : Use LC-MS to monitor degradation products like 3-amino-3-methylpent-4-enoic acid (Boc-deprotected form) .

Q. What are the applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a key intermediate in synthesizing peptidomimetics or γ-amino acid derivatives. For example:

- Enzyme Inhibitors : Incorporation into protease inhibitors via Michael addition of the pent-4-enoic acid moiety.

- Neurological Agents : Structural analogs have shown activity in modulating glutamate receptors.

Case studies suggest Boc-protected γ-amino acids improve blood-brain barrier penetration in preclinical models .

Q. How should conflicting spectral data (e.g., NMR vs. IR) be addressed during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT-based simulations).

- Impurity Profiling : Use preparative HPLC to isolate minor components and assign signals.

- Dynamic Effects : Assess pH-dependent IR shifts (e.g., carboxylic acid vs. carboxylate) or temperature-dependent NMR splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.